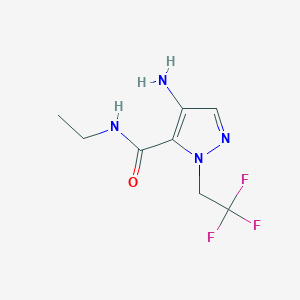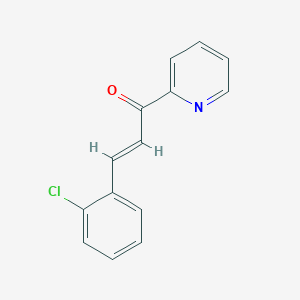
(E)-3-(2-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline powder that has various applications in scientific research. This compound has been synthesized by several methods and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
Antimicrobial and Antioxidant Properties
This compound, along with its derivatives, has been studied for its antimicrobial and antioxidant activities. For instance, certain chalcone ligands, including similar compounds, have been synthesized and evaluated for their antimicrobial and antioxidant properties. The Pd(II) complexes of these ligands exhibit significant activity in these areas (Gaber, Awad, & Atlam, 2018). Additionally, some novel biologically potent heterocyclic compounds containing similar structural features have demonstrated substantial antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
Nonlinear Optical Properties
The compound has been explored for its nonlinear optical (NLO) properties, indicating its potential application in organic NLO materials. Quantum chemical calculations suggest that the molecule is transparent in the entire visible range and exhibits promising NLO properties, making it a candidate for optoelectronic device fabrications (Tiwari & Singh, 2016). In-depth studies on a novel chalcone derivative, closely related to (E)-3-(2-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, confirm its superior NLO properties and its potential for optoelectronic device applications (Shkir et al., 2018).
Molecular and Crystal Structure Analyses
Extensive research has been done on the molecular structure, spectroscopic analysis, and crystal structure elucidation of compounds structurally related to this compound. For example, one study provided a comprehensive examination of the molecular structure, spectral analysis, and quantum chemical aspects of a similar compound, enriching the understanding of its geometrical framework and chemical behavior (Adole et al., 2020). Another study delved into the synthesis, crystal growth, and characterization of a new organic nonlinear optical material closely related to the compound , emphasizing its high second harmonic generation efficiency and potential in NLO device applications (Menezes, Jayarama, & Ng, 2014).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-12-6-2-1-5-11(12)8-9-14(17)13-7-3-4-10-16-13/h1-10H/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKHVUICKJZSCW-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)
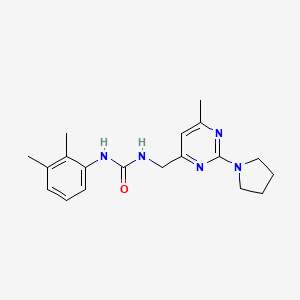
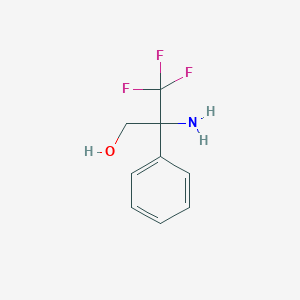
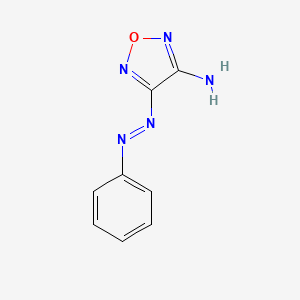
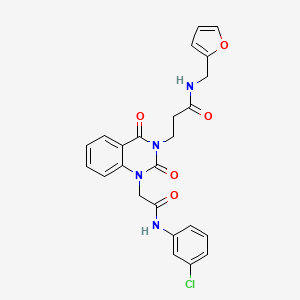
![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)
![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)
